Cas no 915404-82-9 (1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-)
915404-82-9 structure
Product Name:1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-
CAS No:915404-82-9
MF:C8H17N3O
MW:171.240081548691
CID:748608
PubChem ID:71422962
Update Time:2025-04-19
1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]- Chemical and Physical Properties
Names and Identifiers
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- 1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]-
- 3-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-ylamino)propan-1-ol
- 3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol
- DTXSID20841932
- 915404-82-9
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- Inchi: 1S/C8H17N3O/c12-7-3-6-11-8-9-4-1-2-5-10-8/h12H,1-7H2,(H2,9,10,11)
- InChI Key: YDLPYGPHPFKVLT-UHFFFAOYSA-N
- SMILES: OCCCNC1=NCCCCN1
Computed Properties
- Exact Mass: 171.137162174g/mol
- Monoisotopic Mass: 171.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 56.6Ų
1-Propanol, 3-[(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)amino]- Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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